molecular formula C22H24F3N3O4 B6481855 N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide CAS No. 899999-27-0

N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide

Cat. No.: B6481855
CAS No.: 899999-27-0
M. Wt: 451.4 g/mol
InChI Key: MPNRYBDHYYJZMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a central ethanediamide (oxalamide) linker connecting two distinct moieties: a 2-(4-methylphenyl)-2-morpholinylethyl group and a 4-(trifluoromethoxy)phenyl group. The ethanediamide linker facilitates hydrogen bonding, which may influence molecular recognition in biological systems.

Properties

IUPAC Name

N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24F3N3O4/c1-15-2-4-16(5-3-15)19(28-10-12-31-13-11-28)14-26-20(29)21(30)27-17-6-8-18(9-7-17)32-22(23,24)25/h2-9,19H,10-14H2,1H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPNRYBDHYYJZMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1 Ethanediamide-Linked Compounds
  • N-{2-[2-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl}-N'-(4-methoxyphenyl)ethanediamide ()

    • Structural Similarities : Ethanediamide linker, aryl substituents.
    • Key Differences : Replaces trifluoromethoxy with methoxy and introduces a thiazolo-triazole ring.
    • Impact : The thiazolo-triazole may enhance π-π stacking, while methoxy reduces electron-withdrawing effects compared to trifluoromethoxy .
  • N-[2-(2-Furyl)-2-(morpholin-4-yl)ethyl]-N'-(2-methoxyethyl)ethanediamide () Structural Similarities: Ethanediamide linker and morpholine group. Key Differences: Furyl and methoxyethyl substituents instead of methylphenyl and trifluoromethoxyphenyl.
2.1.2 Morpholine-Containing Compounds
  • N-Methyl-2-[2-(4-morpholin-4-ylphenylamino)-5-trifluoromethylpyrimidin-4-ylamino]benzamide () Structural Similarities: Morpholine ring and trifluoromethyl group. Key Differences: Pyrimidine core instead of ethanediamide.
  • (4aR)-N-[2-(6-cyano-5-methylpyrimidin-4-yl)-4-(trifluoromethyl)phenyl]-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-... () Structural Similarities: Morpholine and trifluoromethyl groups. Key Differences: Extended spirocyclic framework and pyrimidine substituents. Impact: The spirocyclic structure may improve conformational rigidity, a feature absent in the target compound .
2.1.3 Fluorinated Aryl Compounds
  • N-(4-Fluorophenyl)-N-(4-methylphenyl)formamide () Structural Similarities: 4-Methylphenyl and fluorinated aryl groups. Key Differences: Formamide linker instead of ethanediamide.
  • 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones ()

    • Structural Similarities : Fluorophenyl substituents.
    • Key Differences : Sulfonyl and triazole-thione groups.
    • Impact : Sulfonyl groups enhance acidity and solubility, while thiones may exhibit tautomerism .

Spectroscopic Properties

  • IR Spectroscopy :
    • Ethanediamide Linker : Expected C=O stretches at ~1660–1680 cm⁻¹ (cf. : 1663–1682 cm⁻¹ for hydrazinecarbothioamides) .
    • Morpholine : C-O-C asymmetric stretches at ~1100–1250 cm⁻¹ .
  • NMR Spectroscopy :
    • Trifluoromethoxy Group : ¹⁹F NMR signal at ~-55 to -60 ppm (cf. trifluoromethyl in : ~-60 ppm) .
    • Morpholine Protons : δ ~2.5–3.5 ppm (¹H NMR) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.